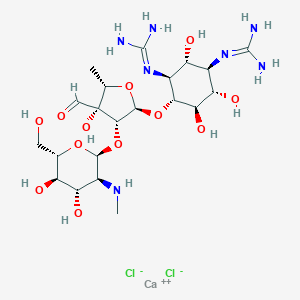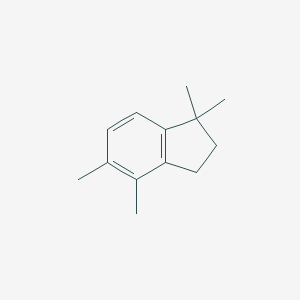
Indan, 1,1,4,5-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indian, 1,1,4,5-tetramethyl- is a chemical compound that belongs to the family of quaternary ammonium salts. It is also known as ITM and is commonly used in scientific research due to its unique properties. This compound has a molecular formula of C9H20N+ and a molecular weight of 156.26 g/mol.
Wirkmechanismus
The mechanism of action of Indian, 1,1,4,5-tetramethyl- is not fully understood. However, it is believed that this compound acts as a surfactant and forms micelles in the reaction medium. These micelles help to solubilize the reactants and facilitate their transfer between phases.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Indian, 1,1,4,5-tetramethyl- are not well-documented. However, it is believed that this compound has low toxicity and is not harmful to living organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Indian, 1,1,4,5-tetramethyl- in laboratory experiments are its low toxicity, ease of synthesis, and effectiveness as a phase transfer catalyst. However, the limitations of this compound include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of Indian, 1,1,4,5-tetramethyl- in scientific research. One of the most promising areas of research is the development of new synthetic methods that use ITM as a catalyst. Additionally, the use of ITM in the synthesis of new materials and drugs is an area of active research.
Conclusion:
In conclusion, Indian, 1,1,4,5-tetramethyl- is a unique compound that has a wide range of applications in scientific research. Its effectiveness as a phase transfer catalyst and low toxicity make it an attractive option for use in laboratory experiments. With ongoing research, this compound has the potential to play an even more significant role in the development of new materials and drugs.
Synthesemethoden
The synthesis of Indian, 1,1,4,5-tetramethyl- involves the reaction of tetramethylammonium iodide with silver oxide. This reaction leads to the formation of ITM and silver iodide as a by-product. The process of synthesis is relatively simple and is commonly used in the laboratory.
Wissenschaftliche Forschungsanwendungen
Indian, 1,1,4,5-tetramethyl- has a wide range of applications in scientific research. One of its primary uses is as a phase transfer catalyst in organic synthesis. This compound is used to facilitate the transfer of a reactant from one phase to another, which is essential in many chemical reactions.
Eigenschaften
CAS-Nummer |
16204-57-2 |
|---|---|
Produktname |
Indan, 1,1,4,5-tetramethyl- |
Molekularformel |
C13H18 |
Molekulargewicht |
174.28 g/mol |
IUPAC-Name |
3,3,6,7-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-12-11(10(9)2)7-8-13(12,3)4/h5-6H,7-8H2,1-4H3 |
InChI-Schlüssel |
BKSQAMSHSDSRGZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C(CC2)(C)C)C |
Synonyme |
1,1,4,5-Tetramethylindane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



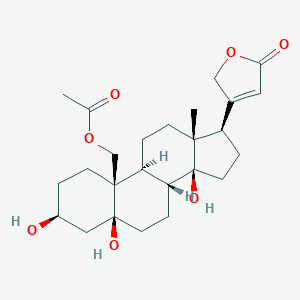
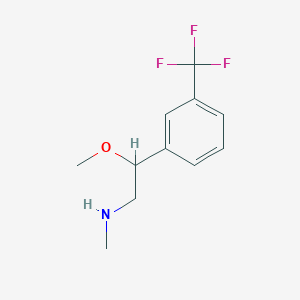
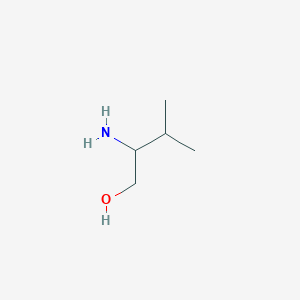
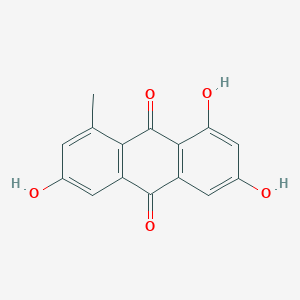
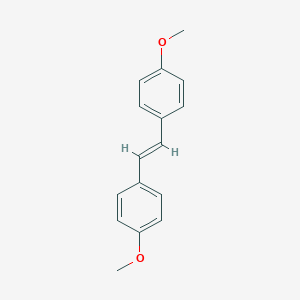

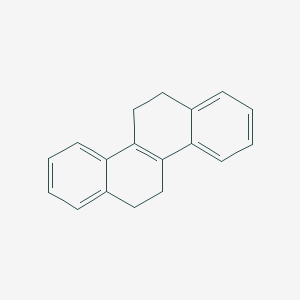
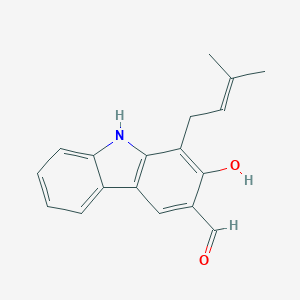
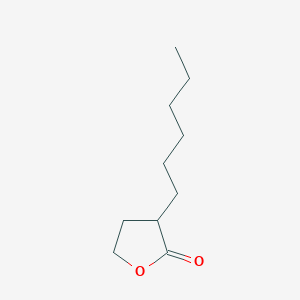
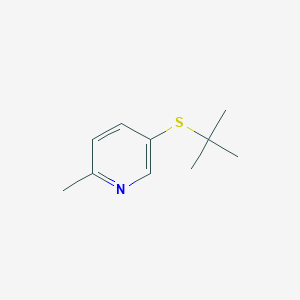
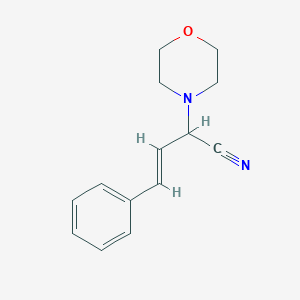
![4-[[4-(Dimethylamino)-o-tolyl]azo]-3-methylpyridine 1-oxide](/img/structure/B100903.png)

